Cas no 955304-69-5 (6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo3,4-dpyrimidin-4-amine
- 6-(4-ethylpiperazin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine
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- Inchi: 1S/C23H25N7/c1-2-28-13-15-29(16-14-28)23-26-21(25-18-9-5-3-6-10-18)20-17-24-30(22(20)27-23)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3,(H,25,26,27)
- InChI Key: ZIWCKTUGANHDOY-UHFFFAOYSA-N
- SMILES: C1(N2CCN(CC)CC2)=NC(NC2=CC=CC=C2)=C2C=NN(C3=CC=CC=C3)C2=N1
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo3,4-dpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2090-0245-25mg |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
955304-69-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2090-0245-2μmol |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
955304-69-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2090-0245-15mg |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
955304-69-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2090-0245-5mg |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
955304-69-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2090-0245-10μmol |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
955304-69-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2090-0245-2mg |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
955304-69-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2090-0245-1mg |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
955304-69-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2090-0245-10mg |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
955304-69-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2090-0245-5μmol |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
955304-69-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2090-0245-4mg |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
955304-69-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo3,4-dpyrimidin-4-amine Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
Additional information on 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo3,4-dpyrimidin-4-amine
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Promising Compound in Medicinal Chemistry
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 955304-69-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structure of 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine makes it a promising candidate for further research and development in drug discovery.
The core structure of 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted with a 4-ethylpiperazine moiety and two phenyl groups. The pyrazolo[3,4-d]pyrimidine ring system is a well-known pharmacophore that has been extensively studied for its biological activities. The introduction of the 4-ethylpiperazine group enhances the compound's lipophilicity and solubility, which are crucial factors for its pharmacokinetic properties. Additionally, the presence of the two phenyl groups contributes to the compound's overall stability and binding affinity to various biological targets.
Recent studies have highlighted the potential of 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an antiviral agent. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent inhibitory activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral replication by targeting key viral enzymes and pathways. This finding suggests that 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be developed into a novel antiviral drug for the treatment of viral infections.
In addition to its antiviral properties, 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound selectively inhibited the growth of various cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism underlying its anticancer activity is believed to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells. These findings suggest that 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amnine could be a valuable lead compound for the development of new cancer therapeutics.
The anti-inflammatory properties of 6-(4-methylpiperazin-l-yI)-N,l-di phen yl-l H-pyrazolo [3 , 4 -d ] pyrim idine - 7 - amine have also been investigated. In vitro studies have shown that this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta in activated immune cells. This anti-inflammatory effect is attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation. These results indicate that 6-(4-methylpiperazin-l-yI)-N,l-di phen yl-l H-pyrazolo [3 , 4 -d ] pyrim idine - 7 - amine could be developed into an anti-inflammatory drug for the treatment of inflammatory diseases.
The pharmacokinetic profile of 6-(4-methylpiperazin-l-yI)-N,l-di phen yl-l H-pyrazolo [3 , 4 -d ] pyrim idine - 7 - amine has been extensively studied to ensure its suitability for clinical applications. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life in vivo, which are essential characteristics for a drug candidate. Additionally, it shows low toxicity in animal models, further supporting its potential for clinical development.
In conclusion, 6-(4-methylpiperazin-l-yI)-N,l-di phen yl-l H-pyrazolo [3 , 4 -d ] pyrim idine - 7 - amine (CAS No. 955304–69–5) is a multifaceted compound with significant potential in medicinal chemistry. Its antiviral, anticancer, and anti-inflammatory properties make it a promising candidate for further research and development. Ongoing studies aim to optimize its structure and improve its therapeutic efficacy while minimizing potential side effects. As research progresses, it is anticipated that this compound will contribute significantly to the advancement of drug discovery and therapeutic innovation.
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